Cinnamyl cinnamate

Fragrance Chemistry Drug Delivery Environmental Fate

Formulators relying on volatile top notes face rapid scent collapse in fine fragrance. Cinnamyl cinnamate (CAS 40918-97-6) solves this with Log Kow 4.83 and a boiling point of 370°C-delivering persistent balsamic base note fixation. • Log Kow 4.83 ensures preferential oil-phase partitioning in emulsions, minimizing hydrolysis. • BP 370°C; vapor pressure <0.001 mm Hg at 20°C-extends scent longevity vs. cinnamyl acetate (LogP 2.62). • Acute oral LD50 4.2 g/kg (rat)-wider safety margin than cinnamaldehyde (LD50 2.2 g/kg) for FEMA GRAS flavor use. • Supplied with GC purity documentation; available for immediate global dispatch.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
CAS No. 40918-97-6
Cat. No. B7775429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamyl cinnamate
CAS40918-97-6
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C18H16O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-14H,15H2/b12-7+,14-13+
InChIKeyNQBWNECTZUOWID-MZXMXVKLSA-N
Commercial & Availability
Standard Pack Sizes25 g / 1 kg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
moderately soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamyl Cinnamate (CAS 40918-97-6): A Cinnamic Acid Ester with Distinct Physicochemical and Safety Profile


Cinnamyl cinnamate (CAS 40918-97-6, also 122-69-0) is a phenylpropanoid ester formed by the condensation of cinnamic acid and cinnamyl alcohol . It is a white or colorless crystalline solid with a molecular formula of C18H16O2 and a molecular weight of 264.32 g/mol . The compound is characterized by a log Kow of 4.83 and a water solubility of 3.116 mg/L at 25 °C [1]. Its vapor pressure is less than 0.001 mm Hg at 20 °C, and it has a Henry's Law constant of 0.000000243 atm m3/mol at 25 °C [1]. Cinnamyl cinnamate is found naturally in storax and Peruvian balsam and is widely used as a fragrance and flavor ingredient .

The Procurement Case Against Substituting Cinnamyl Cinnamate with In-Class Cinnamates


Cinnamyl cinnamate belongs to the cinnamate ester family, which exhibits a wide range of physicochemical and biological properties . Despite this common class, individual cinnamates cannot be freely substituted. For example, the lipophilicity of cinnamyl cinnamate (Log Kow = 4.83 [1]) differs substantially from that of its closest analog, cinnamyl acetate (LogP = 2.62 [2]), indicating a roughly 100-fold difference in its octanol-water partition coefficient. Similarly, the acute oral toxicity of cinnamyl cinnamate (LD50 = 4.2 g/kg in rats [1]) is significantly lower (i.e., less toxic) than that of the widely used cinnamaldehyde (LD50 = 2.2 g/kg [3]). These disparities in fundamental properties directly impact performance, safety, and handling requirements, making generic substitution a scientifically unsound practice.

Quantitative Differentiation of Cinnamyl Cinnamate (CAS 40918-97-6) from Analogs


Lipophilicity Advantage: Cinnamyl Cinnamate's Log Kow vs. Cinnamyl Acetate

Cinnamyl cinnamate exhibits a significantly higher lipophilicity compared to its close analog, cinnamyl acetate. This difference is quantified by the partition coefficient (Log Kow/LogP). A higher Log Kow indicates greater hydrophobicity and a stronger tendency to partition into non-aqueous phases like lipids, oils, and organic solvents. This property is critical for its function as a long-lasting fixative in fragrance applications. [1][2]

Fragrance Chemistry Drug Delivery Environmental Fate

Oral Safety Profile: Cinnamyl Cinnamate's LD50 Compared to Cinnamaldehyde

Cinnamyl cinnamate presents a more favorable acute oral toxicity profile than the primary flavor compound cinnamaldehyde. The acute oral LD50 value in rats is nearly double that of cinnamaldehyde, indicating substantially lower acute toxicity. This is a key differentiator for applications where ingestion is a factor, such as in food flavoring. [1][2]

Flavor Safety Toxicology Regulatory Science

Volatility and Vapor Pressure: Cinnamyl Cinnamate vs. Cinnamyl Acetate

Cinnamyl cinnamate is considerably less volatile than its smaller ester analog, cinnamyl acetate. This is reflected in its boiling point and vapor pressure. Lower volatility translates to a slower release of the compound, which is a fundamental requirement for a fixative agent in perfumery, as it helps stabilize and prolong the scent of more volatile top and middle notes.

Fragrance Chemistry Formulation Science Volatile Organic Compounds

Application Scenarios for Cinnamyl Cinnamate (CAS 40918-97-6) Based on Differential Evidence


Long-Lasting Fine Fragrance Formulations

The high lipophilicity (Log Kow = 4.83) and low volatility (boiling point of 370 °C) of cinnamyl cinnamate are ideal for fine fragrance applications requiring long-lasting scent profiles [1]. As a base note and fixative, it anchors more volatile top and middle notes, ensuring a persistent and warm, balsamic character. This is in contrast to cinnamyl acetate, which, due to its lower LogP (2.62) and lower boiling point (265 °C), evaporates more quickly and is better suited as a middle note modifier rather than a long-lasting base note fixative .

Flavoring Agents for Confectionery and Baked Goods

For ingestible products like candy and baked goods, where dosage is tightly regulated, cinnamyl cinnamate's favorable acute oral safety profile (LD50 = 4.2 g/kg in rats) offers a margin of safety advantage over the more acutely toxic cinnamaldehyde (LD50 = 2.2 g/kg) [2][3]. This lower acute toxicity, combined with its pleasant, warm, cinnamon-like flavor, makes it a preferred choice for formulators prioritizing safety in food applications, as noted in its FEMA GRAS status and defined usage limits [3].

Stabilization of Fragrance Blends in Cosmetics

In cosmetic emulsions (creams and lotions), the lipophilicity (Log Kow = 4.83) and water insolubility of cinnamyl cinnamate are critical [1]. The compound will preferentially partition into the oil phase of an emulsion, where it is less prone to hydrolysis and can more effectively interact with other lipophilic fragrance components, thereby stabilizing the overall fragrance profile [1]. More polar analogs, such as cinnamyl acetate, may partition into the aqueous phase, leading to faster degradation or release from the formulation .

Analytical Standard for High-Resolution Chromatography

The well-defined physicochemical properties of cinnamyl cinnamate, including its specific retention time in gas chromatography (GC) as noted by suppliers who ensure purity >80.0%(GC) , and its distinct Log Kow, make it an excellent analytical standard. Its high lipophilicity and low vapor pressure result in a unique and predictable behavior in reversed-phase HPLC and GC, allowing for reliable identification and quantification in complex mixtures such as essential oils or fragrance concentrates .

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